Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
Overview
Description
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is an intricate organic compound that belongs to the class of heterocyclic compounds containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate typically involves a multi-step process:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediates, such as hexahydropyrrolo[3,2-C]pyridine.
Esterification Reaction: The intermediate is then subjected to an esterification reaction with tert-butyl alcohol in the presence of acidic or basic catalysts to form the final ester product.
Purification: The compound is purified using methods like recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods
While laboratory synthesis focuses on small-scale production, industrial methods scale up the process using continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, typically converting the nitrogen-containing ring into more oxidized forms.
Reduction: It can also be reduced under specific conditions to form saturated derivatives.
Substitution: Commonly undergoes nucleophilic substitution reactions at the ester group, which can lead to a variety of derivative compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The products vary depending on the reaction, but common derivatives include hydroxylated or reduced forms of the original compound, as well as various substituted esters.
Scientific Research Applications
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate has a range of applications across multiple scientific disciplines:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as a biological probe due to its interesting structural properties.
Medicine: Research is ongoing into its potential pharmacological properties, including its use as a scaffold in drug design.
Industry: Employed in the manufacture of fine chemicals and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate exerts its effects largely depends on the context of its use. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved can vary, but generally, it could affect processes like enzyme catalysis or signal transduction.
Comparison with Similar Compounds
When compared to other heterocyclic compounds containing nitrogen, tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is notable for its stability and unique steric properties due to the tert-butyl group. Similar compounds might include:
Pyrrolidine derivatives: Often used in organic synthesis and pharmaceuticals.
Pyridine esters: Widely studied for their chemical reactivity and biological activity.
This compound stands out due to its specific substitution pattern and the unique chemical properties imparted by the hexahydropyrrolo ring structure.
Properties
IUPAC Name |
tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINVTWMFWHTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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